molecular formula C25H33N3O2 B5221230 1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-3-phenylpropan-1-one

1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-3-phenylpropan-1-one

Cat. No.: B5221230
M. Wt: 407.5 g/mol
InChI Key: NXMOZXSDMHSJLT-UHFFFAOYSA-N
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Description

1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-3-phenylpropan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-3-phenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine ring.

    Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of a suitable precursor, such as a 1,5-diamine, under acidic conditions.

    Coupling of the Rings: The final step involves coupling the piperazine and piperidine rings with a phenylpropanone derivative through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: An alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha-1 adrenergic receptor antagonist with similar structural features.

Uniqueness

1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-3-phenylpropan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and biological activities. Its methoxyphenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-30-24-12-6-5-11-23(24)27-18-16-26(17-19-27)22-10-7-15-28(20-22)25(29)14-13-21-8-3-2-4-9-21/h2-6,8-9,11-12,22H,7,10,13-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMOZXSDMHSJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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